molecular formula C9H11N3O2 B8207654 Tert-butyl 3-cyanopyrazole-1-carboxylate

Tert-butyl 3-cyanopyrazole-1-carboxylate

Cat. No.: B8207654
M. Wt: 193.20 g/mol
InChI Key: OGVMUXQSBCGFPO-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyanopyrazole-1-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a cyano group, and a carboxylate group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyanopyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazine with an appropriate β-keto ester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact. Commonly used solvents include ethanol, methanol, and acetonitrile, while catalysts such as p-toluenesulfonic acid or sodium ethoxide may be employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).

Major Products Formed:

  • Oxidized derivatives (e.g., carboxylic acids, amides).
  • Reduced derivatives (e.g., primary amines).
  • Substituted pyrazoles with various functional groups.

Scientific Research Applications

Tert-butyl 3-cyanopyrazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyanopyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Tert-butyl 3-cyanopiperazine-1-carboxylate: Similar structure with a piperazine ring instead of a pyrazole ring.

    Tert-butyl 3-cyanopyridine-1-carboxylate: Contains a pyridine ring instead of a pyrazole ring.

    Tert-butyl 3-cyanopyrimidine-1-carboxylate: Features a pyrimidine ring in place of the pyrazole ring.

Comparison: Tert-butyl 3-cyanopyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design and organic synthesis. Compared to its analogs with different heterocyclic rings, this compound may exhibit different reactivity and biological activity profiles, offering unique advantages in specific applications.

Properties

IUPAC Name

tert-butyl 3-cyanopyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVMUXQSBCGFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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